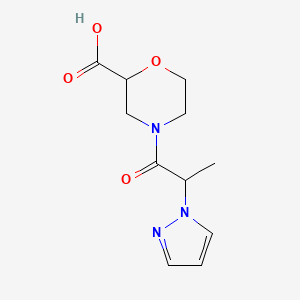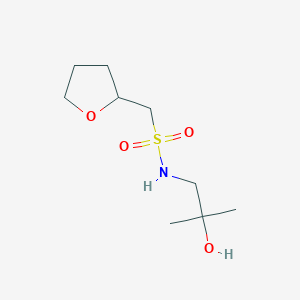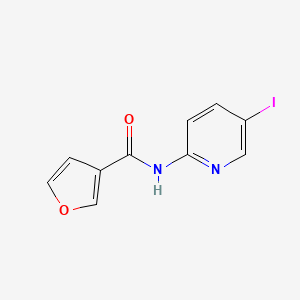![molecular formula C12H19N3O2 B7589107 N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide, also known as JNJ-38431055, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes play a critical role in regulating gene expression and are overexpressed in many types of cancer. Inhibition of HDAC enzymes by N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide has been found to have anti-inflammatory and analgesic properties. It reduces the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide in lab experiments include its high potency and selectivity for HDAC enzymes. It also has low toxicity and can be easily synthesized in large quantities. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment duration for this compound.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide is a novel compound that has shown promising results as a potential anticancer agent, anti-inflammatory agent, and analgesic agent. Its mechanism of action involves the inhibition of HDAC enzymes, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Although this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage, treatment duration, and pharmacological properties for clinical use.
Synthesemethoden
The synthesis of N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide involves the reaction of 1-chlorocyclohexane with 1-hydroxymethylpyrazole in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoacetic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide has also been studied for its anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c16-11(9-15-8-4-7-14-15)13-10-12(17)5-2-1-3-6-12/h4,7-8,17H,1-3,5-6,9-10H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQYGXUWDNBEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CN2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)

![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)


![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
